4-Pyrimidinecarboxylicacid, 1,2,3,6-tetrahydro-2,6-dioxo-, sodium salt (1:1)
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Overview
Description
Sodium 2,6-dihydroxypyrimidine-4-carboxylate is a pyrimidine derivative, a class of compounds known for their diverse biological activities and applications in various fields. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by hydroxyl groups at positions 2 and 6 and a carboxylate group at position 4, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2,6-dihydroxypyrimidine-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of malononitrile with urea in the presence of a base can lead to the formation of the pyrimidine ring, followed by hydroxylation and carboxylation steps to introduce the desired functional groups.
Industrial Production Methods
Industrial production of sodium 2,6-dihydroxypyrimidine-4-carboxylate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Sodium 2,6-dihydroxypyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydropyrimidine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrimidine-4,6-dione derivatives, while reduction can produce dihydropyrimidine compounds.
Scientific Research Applications
Sodium 2,6-dihydroxypyrimidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of sodium 2,6-dihydroxypyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate groups play a crucial role in its binding affinity and specificity towards these targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Sodium 2,6-dihydroxypyrimidine-4-carboxylate can be compared with other pyrimidine derivatives such as:
2,4-dihydroxypyrimidine: Lacks the carboxylate group, which may affect its solubility and reactivity.
2,6-dihydroxypyrimidine: Similar structure but without the carboxylate group, leading to different chemical properties.
4,6-dihydroxypyrimidine: Lacks the hydroxyl group at position 2, which can influence its biological activity.
The presence of both hydroxyl and carboxylate groups in sodium 2,6-dihydroxypyrimidine-4-carboxylate makes it unique and versatile, offering distinct advantages in various applications.
Properties
Molecular Formula |
C5H6N2NaO4 |
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Molecular Weight |
181.10 g/mol |
InChI |
InChI=1S/C5H6N2O4.Na/c8-3-1-2(4(9)10)6-5(11)7-3;/h2H,1H2,(H,9,10)(H2,6,7,8,11); |
InChI Key |
SJAXXIZEJUZCLS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)NC1=O)C(=O)O.[Na] |
Origin of Product |
United States |
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